(4E, 8Z)-Sphingadienine-C18-1-phosphate

CAS No.:

Cat. No.: VC18549117

Molecular Formula: C22H31BO3

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H31BO3 |

|---|---|

| Molecular Weight | 354.3 g/mol |

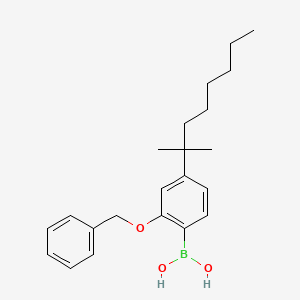

| IUPAC Name | [4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]boronic acid |

| Standard InChI | InChI=1S/C22H31BO3/c1-4-5-6-10-15-22(2,3)19-13-14-20(23(24)25)21(16-19)26-17-18-11-8-7-9-12-18/h7-9,11-14,16,24-25H,4-6,10,15,17H2,1-3H3 |

| Standard InChI Key | RMRCIVRUPYKICR-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(C)(C)CCCCCC)OCC2=CC=CC=C2)(O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

S1P-d18:2 is a sphingoid base phosphate with the molecular formula C₁₈H₃₆NO₅P and a molecular weight of 377.46 g/mol . The structure comprises:

-

An 18-carbon chain with 4E (trans) and 8Z (cis) double bonds.

-

A primary amine group at position 2.

-

Hydroxyl groups at positions 1 and 3.

The stereochemistry and double bond positions confer distinct biophysical properties, enabling interactions with lipid bilayers and signaling receptors .

Synthesis and Biosynthesis

S1P-d18:2 is derived from sphingosine through enzymatic modifications:

-

Desaturation: Fatty acid desaturase 3 (FADS3) introduces the 8Z double bond into sphingosine.

-

Phosphorylation: Sphingosine kinases (SphK1/SphK2) phosphorylate the 1-hydroxyl group, yielding the bioactive phosphate form .

Industrial synthesis often employs large-scale enzymatic reactions optimized for yield and purity, though detailed protocols remain proprietary.

Biological Roles and Mechanisms

Cellular Signaling and Inflammation

S1P-d18:2 modulates inflammatory pathways by:

-

Inhibiting pro-inflammatory cytokines: At concentrations as low as 2.5 μM, it suppresses TNF-α- and LPS-induced IL-8 and E-selectin expression in human endothelial cells .

-

Regulating immune cell trafficking: It interacts with S1P receptors (S1PR1–5) to influence lymphocyte migration and vascular stability .

Key finding: Anti-inflammatory effects occur at concentrations 10-fold lower than those affecting cell viability (LDH/WST-1 assays) .

Skin Barrier Function

Dietary glucosylceramides are hydrolyzed to S1P-d18:2 in the intestine, which:

-

Activates PPARγ: Upregulates genes for de novo ceramide synthesis (e.g., SPTLC2, CERS3) .

-

Enhances keratinocyte differentiation: Increases ceramide production in 3D human skin models by 30–40%, improving transepidermal water loss (TEWL) .

Analytical Methods and Biomarker Applications

Quantification via LC-MS/MS

A validated ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method enables precise measurement:

| Parameter | Value (S1P-d18:2) | Value (C17-S1P internal standard) |

|---|---|---|

| Precision (RSD%) | 1.52–3.16 | 1.40–2.26 |

| Recovery (%) | 80–98 | 88–95 |

| Linearity (ng/mL) | 25–480 | 25–480 |

Data sourced from multicenter trials involving 1,408 serum/plasma samples .

Preanalytical Quality Control

S1P-d18:2 serves as a biomarker for blood sample integrity:

-

Cutoff values: Plasma (≤0.085 μg/mL), serum (≤0.154 μg/mL) .

-

Robustness: Unaffected by disease states (hepatocellular carcinoma, sepsis) or metabolic stress (exercise) .

Agricultural and Plant Biology Applications

Drought Resistance in Plants

In Arabidopsis thaliana, S1P-d18:2:

-

Activates abscisic acid (ABA) signaling: Triggers stomatal closure via GPCR-mediated Ca²⁺ influx .

-

Enhances sphingosine kinase activity: Membrane-associated SphK phosphorylates 4,8-sphingadienine with a Kₘ of 8.4 μM .

Pharmacokinetics and Absorption

Intestinal Uptake

In rats, S1P-d18:2 is absorbed via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume